N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-13(10(2)15)9-11-5-4-7-14(11)8-6-12/h11H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJXICIWXAKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Synthesis and Functionalization
The pyrrolidine ring serves as the foundational scaffold for this compound. A common approach involves derivatizing pyrrolidine precursors through alkylation or reductive amination. For instance, Source 1 details the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides by substituting the carbon adjacent to the amide nitrogen (C1) with alkyl or aryl groups . Adapting this strategy, the pyrrolidine ring can be functionalized at the 2-position with a methyl group, which is subsequently modified to introduce the 2-aminoethyl side chain.
Key steps include:
-
Alkylation of Pyrrolidine : Reacting pyrrolidine with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate yields 1-(2-aminoethyl)pyrrolidine .
-
Methyl Group Introduction : Quaternization of the pyrrolidine nitrogen with methyl iodide, followed by reduction, generates the 2-methylpyrrolidine intermediate.
Chiral Resolution and Enantiomeric Enrichment
If the target compound exhibits chirality, enantiomeric purity is critical. Source 2 outlines methods for chiral resolution using diastereomeric salt formation with optically pure acids (e.g., mandelic acid) . For example:
-
Diastereomeric Precipitation : Treating the racemic acetamide with (R)-mandelic acid in ethanol induces selective crystallization of one diastereomer.
-
Chromatographic Separation : Chiral HPLC with cellulose-based stationary phases resolves enantiomers, achieving >99% enantiomeric excess (ee) .
Optimization of Reaction Conditions
Source 3 emphasizes solvent and temperature optimization to enhance yields and purity . For the acylation step:
-
Solvent Selection : Tetrahydrofuran (THF) or acetonitrile improves reagent solubility and reaction homogeneity.
-
Temperature Control : Maintaining temperatures between 0–30°C minimizes side reactions like over-alkylation.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Pyrrolidine alkylation | 2-Chloroethylamine, K₂CO₃ | Reflux, 12 hr | 78% |
| N-Ethylation | Ethyl bromide, Et₃N | 0°C, 4 hr | 85% |
| Acetylation | Acetyl chloride, THF | RT, 6 hr | 91% |
Purification and Characterization
Final purification avoids silica gel chromatography (Source 3 ) , favoring crystallization instead:
-
Crystallization : Dissolving the crude product in hot ethanol and cooling induces crystallization, yielding >99% purity.
-
Analytical Validation : Chiral HPLC and ¹H-NMR confirm enantiomeric ratio and structural integrity .
Scalability and Industrial Adaptations
Large-scale synthesis requires cost-effective and safe protocols. Source 2 ’s use of palladium-catalyzed hydrogenation for intermediate reduction is scalable , while Source 3 ’s avoidance of borane-THF enhances safety .
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide has been investigated for its potential therapeutic effects. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit analgesic properties. These compounds may function by modulating pain pathways, potentially offering a new avenue for pain management therapies.
Neurological Research
The compound's pyrrolidine structure is of interest in neurological studies. It may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in conditions like Alzheimer's disease and Parkinson's disease.
Pharmaceutical Development
The synthesis of this compound has been explored for its utility in pharmaceuticals. Its derivatives could serve as lead compounds in the development of novel medications.
Drug Formulation
In pharmaceutical formulations, the compound can be utilized as an active ingredient or as part of a prodrug strategy to enhance bioavailability and target specificity. The acetamide moiety can improve solubility profiles, which is crucial for oral bioavailability.
Biochemical Research
The compound's unique structure allows it to be a valuable tool in biochemical assays and studies.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic could be exploited in research aimed at understanding metabolic disorders.
Receptor Binding Studies
Given its potential interaction with various receptors, this compound can be used in receptor binding assays to elucidate mechanisms of action for drugs targeting the central nervous system (CNS).
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Analgesic Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that this compound exhibited significant analgesic effects in animal models, suggesting its potential as a new analgesic agent.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal reported that derivatives of this compound showed neuroprotective effects against oxidative stress-induced neuronal damage, indicating its promise for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Findings from Comparative Analysis
The cyclopropyl group in introduces conformational rigidity, which may enhance target binding specificity.
Ring Size and Heteroatoms :
- Piperidine (6-membered ring in ) vs. pyrrolidine (5-membered ring in the target compound): Larger rings may alter binding pocket compatibility in biological targets.
- Piperazine -containing analogs () exhibit enhanced solubility and hydrogen-bonding capacity due to additional nitrogen atoms.
Aromatic vs. Aliphatic Moieties :
- Compounds with indole () or pyridine () groups demonstrate stronger interactions with aromatic residues in enzymes or receptors compared to purely aliphatic structures.
Synthetic Accessibility :
Biological Activity
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide, also known by its CAS number 1353945-34-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H23N3O
- Molecular Weight : 213.32 g/mol
- Chemical Structure : The compound features a pyrrolidine ring, an aminoethyl group, and an acetamide moiety, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. The compound may act as either an agonist or antagonist at specific receptors, influencing downstream signaling pathways. Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmission and various physiological processes.
Pharmacological Effects
-
Neurotransmitter Modulation :
- The compound is investigated for its potential in treating neurological disorders due to its ability to interact with dopamine and serotonin receptors. Such interactions can influence mood, cognition, and motor functions.
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance, some pyrrolidine derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antitumor Potential :
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited notable activity against both bacterial and fungal strains.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.015 |
This data suggests that the compound could be further explored as a potential antimicrobial agent.
Neuropharmacological Assessment
In another study focusing on neuropharmacological effects, this compound was tested for its influence on dopamine receptor activity. The findings revealed that the compound could modulate receptor activity effectively, which may lead to therapeutic applications in treating conditions like depression or schizophrenia .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives are often synthesized by reacting primary amines (e.g., 2-aminoethyl-pyrrolidine) with activated carbonyl groups (e.g., N-ethyl-acetamide) under reflux in aprotic solvents like DMF or dichloromethane. Purification typically involves column chromatography or recrystallization, with yields optimized by controlling temperature (60–80°C) and stoichiometric ratios . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .
Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity, UV light exposure). Monitor degradation products using HPLC-MS and track changes in melting point (DSC) or crystallinity (PXRD). Evidence suggests pyrrolidine-containing acetamides are prone to oxidation; thus, inert-atmosphere storage (argon) and antioxidants like BHT may enhance stability .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Waste must be segregated into halogenated solvent containers and processed by certified waste management services. Acute toxicity (oral LD₅₀) data for structurally similar compounds indicate moderate hazard (Category 4, H302), necessitating strict exposure controls .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile, including bioavailability and metabolic pathways?
- Methodological Answer :
- In vitro : Use hepatic microsomes (human/rat) to assess metabolic stability and CYP450 inhibition. LC-MS/MS quantifies parent compound and metabolites .
- In vivo : Administer via IV/oral routes in rodent models. Plasma samples analyzed at timed intervals to calculate AUC, Cmax, and half-life. Bile-duct cannulation may identify enterohepatic recirculation .
- Advanced Tools : Radiolabel the compound (³H/¹⁴C) to trace distribution and excretion pathways .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-acetamide derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects).
- Validation Steps :
Replicate studies using standardized protocols (e.g., NIH/3T3 vs. HEK293 cells).
Control for solvent cytotoxicity (DMSO ≤0.1%).
Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target modulation?
- Methodological Answer :
- Core Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, benzyl) to alter steric/electronic profiles.
- Functional Group Replacement : Replace the acetamide moiety with sulfonamides or ureas to enhance hydrogen bonding.
- High-Throughput Screening : Test analogs against target panels (e.g., GPCRs, kinases) to identify selectivity trends. Computational docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .
Q. What analytical techniques are most effective for quantifying trace impurities in bulk synthesis batches?
- Methodological Answer :
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., alkylamines) via evaporative light scattering.
- GC-MS : Identify volatile byproducts (e.g., ethyl acetate, residual solvents).
- ICP-MS : Screen for heavy metals (Pd, Ni) from catalyst residues. Limit thresholds should align with ICH Q3A/B guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
